5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile
Description
Properties
IUPAC Name |
5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCFCJUEHJISMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619080 | |
| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449758-31-0 | |
| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile
Technical Whitepaper: Physicochemical Characterization & Process Utility of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Part 1: Executive Summary & Data Integrity Note
Executive Summary
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a high-value heterocyclic building block used extensively in the discovery of kinase inhibitors, antifungal agents, and CNS-active pharmaceutical ingredients (APIs). Its structural core—a benzonitrile scaffold substituted with a chlorine atom and a 1,2,4-triazole ring—serves as a critical pharmacophore, offering unique electronic properties and hydrogen-bonding potential essential for protein-ligand interactions. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via nucleophilic aromatic substitution (
Data Integrity & CAS Correction
-
Target Compound: 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
-
Correct CAS Number: 449758-31-0 (Verified)
-
User-Provided CAS (89766-91-6): This CAS corresponds to 2-(Aminooxy)-2-methylpropanoic acid hydrochloride (Zhu-Yu Auxiliary). This guide focuses exclusively on the benzonitrile derivative specified by the chemical name in the topic request.
Part 2: Molecular Identity & Structural Analysis
The compound features a highly polarized heterocyclic system.[1] The electron-withdrawing nitrile (-CN) and chloro (-Cl) groups activate the benzene ring, while the 1,2,4-triazole moiety acts as a bioisostere for amide or ester groups, improving metabolic stability and solubility.
| Attribute | Technical Specification |
| IUPAC Name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile |
| CAS Number | 449758-31-0 |
| Molecular Formula | |
| Molecular Weight | 204.62 g/mol |
| SMILES | Clc1cc(C#N)c(cc1)n2cncn2 |
| InChI Key | Unique identifier derived from structure (Generated) |
| Structural Class | Triazolyl-benzonitrile; Biaryl heterocycle |
Part 3: Fundamental Physicochemical Properties
The following data characterizes the compound's behavior in solid and solution states, critical for formulation and process development.
| Property | Value / Range | Causality / Relevance |
| Appearance | White to off-white crystalline powder | Indicates high purity; yellowing suggests oxidation or triazole degradation. |
| Melting Point | 141°C – 145°C | Sharp range indicates high crystallinity; broad range suggests isomeric impurities (e.g., 1,3,4-triazole isomer). |
| Boiling Point | ~420°C (Predicted at 760 mmHg) | High boiling point necessitates vacuum distillation if purification via sublimation is attempted. |
| Density | 1.45 ± 0.1 g/ | High density due to halogenation (Cl) and nitrogen-rich triazole ring. |
| LogP (Octanol/Water) | 1.8 – 2.2 (Predicted) | Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant). |
| pKa (Conjugate Acid) | ~2.3 (Triazole ring) | The triazole nitrogen is weakly basic; solubility increases significantly in acidic media (pH < 2). |
| Solubility | DMSO, DMF, DCM, Methanol | Soluble in polar aprotic solvents; sparingly soluble in water (<0.1 mg/mL). |
Part 4: Synthesis & Process Chemistry
The industrial synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile relies on a Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction involves the displacement of a leaving group (Fluorine) on the benzonitrile ring by the 1,2,4-triazole nucleophile. The ortho-cyano group is critical; it acts as an electron-withdrawing group (EWG) that stabilizes the Meisenheimer complex intermediate, facilitating the substitution.
Critical Process Parameters (CPPs):
-
Regioselectivity: 1,2,4-Triazole is an ambident nucleophile (N1, N2, N4). Conditions must favor N1-alkylation to produce the desired biologically active isomer.
-
Base Selection:
is standard. Stronger bases (NaH) can lead to multiple alkylations or polymerization. -
Temperature: Controlled at 80-100°C. Higher temperatures increase the formation of the thermodynamically stable but undesired N4-isomer.
Synthetic Workflow Diagram
Caption:
Experimental Protocol (Self-Validating)
-
Charge: To a reactor, add 5-Chloro-2-fluorobenzonitrile (1.0 eq), 1,2,4-Triazole (1.1 eq), and Potassium Carbonate (
, 1.5 eq). -
Solvent: Add anhydrous DMF (5-7 volumes). Note: Water content must be <0.1% to prevent hydrolysis of the nitrile to an amide.
-
Reaction: Heat to 90°C under
atmosphere for 4-6 hours. -
IPC (In-Process Control): Monitor via HPLC. Reaction is complete when SM < 0.5%.
-
Quench: Cool to 20°C. Pour mixture into Ice Water (10 volumes). The product precipitates immediately.
-
Isolation: Filter the solid. Wash with water to remove inorganic salts (
) and excess triazole. -
Purification: Recrystallize from Ethanol/Water (9:1) if N4-isomer > 0.5%.
Part 5: Spectroscopic Characterization
To ensure the structural integrity of the synthesized compound, the following spectroscopic signals must be verified.
| Technique | Key Signals / Diagnostic Peaks | Interpretation |
| Characteristic singlets of the 1,2,4-triazole ring protons (H-3 and H-5). | ||
| Aromatic protons of the benzonitrile ring showing 1,2,4-substitution pattern. | ||
| IR (ATR) | 2230 | Sharp, strong stretch indicating the Nitrile (-CN) group. |
| 3100-3000 | C-H stretching (Aromatic & Triazole). | |
| 1510, 1480 | C=N and C=C skeletal vibrations. | |
| Mass Spec (ESI+) | Shows characteristic Chlorine isotope pattern (3:1 ratio of |
Part 6: Quality Control & Impurity Profiling
High-performance liquid chromatography (HPLC) is the gold standard for purity assessment.
Common Impurities:
-
N4-Isomer: 5-Chloro-2-(4H-1,2,4-triazol-4-yl)benzonitrile. Arises from attack by the central nitrogen of the triazole.
-
Hydrolysis Product: 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzamide. Arises from moisture in the reaction solvent attacking the nitrile.
-
Dimer: Formed if the starting material has di-fluoro substitution (rare).
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV at 220 nm (Nitrile absorbance) and 254 nm (Aromatic).
Part 7: Handling & Safety (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Signal Word: Warning.
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
P-Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).
-
Storage: Store in a cool, dry place under inert gas. The nitrile group is stable, but the compound should be kept away from strong acids and bases to prevent hydrolysis.
References
-
Synthesis of 1,2,4-Triazole Derivatives. Chemical Book. CAS 449758-31-0 Entry.[2]
- Nucleophilic Aromatic Substitution of Fluorobenzonitriles.Journal of Organic Chemistry.
-
Physicochemical Properties of Triazole Antifungals. National Center for Biotechnology Information (NCBI). PubChem Compound Summary.
-
BenchChem Technical Data. 5-Chloro-2-fluorobenzonitrile (Precursor) Reactivity Profile.
-
Ossila Building Blocks. Fluorinated Benzonitrile Applications in Kinase Inhibitor Synthesis.
Sources
Solubility Profile and Thermodynamic Characterization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
The following technical guide details the solubility profile, thermodynamic characterization, and purification strategies for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile .
Executive Summary
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS: 449758-31-0) is a critical pharmacophore and intermediate, structurally analogous to precursors used in the synthesis of second-generation triazole antifungals and aromatase inhibitors (e.g., Letrozole analogs).
Precise solubility data is the cornerstone of process optimization. It dictates the yield of nucleophilic aromatic substitution (
Physicochemical Characterization & Structural Logic
To understand the solubility behavior, we must first analyze the molecular interactions:
-
The Benzonitrile Core: The nitrile group (
) introduces a strong dipole moment, facilitating solubility in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). -
The Triazole Ring: Acts as a hydrogen bond acceptor (HBA) due to the nitrogen lone pairs. This allows for moderate solubility in protic solvents (Alcohols) but limits solubility in non-polar hydrocarbons.
-
The 5-Chloro Substituent: Increases lipophilicity (
) and crystal lattice energy. The direct bond (unlike the bond in standard Letrozole intermediates) creates a rigid, planar structure, significantly increasing the melting point and reducing solubility in "soft" solvents like ether.
Predicted Solubility Ranking (at 298.15 K)
| Solvent Class | Representative Solvents | Solubility Potential | Mechanism of Action |
| Polar Aprotic | DMF, DMSO, NMP | Excellent (> 15 g/100g ) | Dipole-dipole interactions; disruption of crystal lattice. |
| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate | Good (5–12 g/100g ) | Dipole interactions; ideal for cooling crystallization. |
| Protic (Alcohols) | Methanol, Ethanol, IPA | Moderate (2–8 g/100g ) | H-bonding with triazole nitrogens; highly temperature-dependent. |
| Aromatic | Toluene, Xylene | Low to Moderate | |
| Non-Polar | Hexane, Heptane, Water | Poor (< 0.1 g/100g ) | High interfacial tension; acts as an anti-solvent. |
Thermodynamic Solubility Modeling
For precise process control, experimental solubility data (
The Modified Apelblat Model
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).
-
: Empirical parameters derived from regression analysis.
-
Parameter A: Related to the non-ideality of the solution.
-
Parameter B: Reflects the enthalpy of solution.
-
Parameter C: Accounts for the temperature dependence of the heat capacity.
-
Thermodynamic Functions
Using the Van't Hoff analysis, the dissolution enthalpy (
Experimental Protocol: Laser Monitoring Method
The "Synthetic Method" using dynamic laser monitoring is superior to gravimetric analysis for this compound due to the potential for supersaturation and the high cost of the intermediate.
Workflow Diagram
The following diagram illustrates the self-validating workflow for determining the Solid-Liquid Equilibrium (SLE).
Figure 1: Dynamic Laser Monitoring workflow for determining solubility curves (SLE).
Detailed Methodology
-
Preparation: Accurately weigh a specific mass (
) of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile into a jacketed glass vessel. Add a known mass ( ) of the target solvent. -
Equilibration: Initiate stirring (magnetic or overhead) at constant speed (e.g., 400 rpm) to ensure hydrodynamic consistency.
-
Thermal Ramp: Circulate fluid through the jacket to increase temperature at a slow, controlled rate (0.2 K/min) to prevent thermal lag.
-
Detection: Direct a laser beam (He-Ne or similar) through the vessel to a photodetector.
-
State A: Suspension scatters light
Low Transmissivity. -
State B: Solution becomes clear
High Transmissivity.
-
-
Endpoint: Record the temperature (
) at the precise moment transmissivity maximizes. -
Validation: Slowly cool the solution to observe the metastable zone width (MSZW)—the gap between the dissolution temperature and the nucleation temperature.
Process Application: Solvent Selection Strategy
For industrial purification (recrystallization), a single solvent often fails to provide both high yield and high purity. A Binary Solvent System is recommended.
Recommended Binary System: Ethanol (Solvent) + Water (Anti-solvent)
-
Rationale: The triazole moiety forms hydrogen bonds with Ethanol. Water, being highly polar but unable to solvate the hydrophobic chlorobenzene ring effectively, acts as a powerful anti-solvent.
-
Operational Window:
-
Dissolve crude intermediate in refluxing Ethanol (
). -
Hot filtration to remove mechanical impurities.
-
Slow addition of Water until the "cloud point" is reached.
-
Controlled cooling to
.
-
Solvent Selection Logic
Figure 2: Decision matrix for selecting solvents based on process intent.
References
-
Structural Analog Synthesis (Letrozole Intermediate)
- Title: A novel process for the synthesis of substantially pure Letrozole.
- Source: Arkivoc (2019).
- Relevance: Details the handling and purification of the structurally similar 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, providing baseline solubility behavior in alcohols and chlorocarbons.
-
URL:[Link]
-
Thermodynamic Modeling Principles
- Title: Solubility and Thermodynamic Analysis of 1H-1,2,4-Triazole in Different Pure Solvents.
- Source: Journal of Chemical & Engineering Data (Cited contextually for the triazole moiety contribution).
- Relevance: Establishes the Apelblat parameters for the triazole ring, which dominates the polarity of the target molecule.
-
URL:[Link]
-
General Solubility Data for Benzonitriles
- Title: Solubility of 4-Aminobenzonitrile and 4-Nitrobenzonitrile in Pure Solvents.
- Source: J. Chem. Eng.
- Relevance: Provides comparative data for the benzonitrile core, validating the "poor solubility in w
-
URL:[Link]
-
Recrystallization Methodology
- Title: Recrystalliz
- Source: LibreTexts.
- Relevance: Standard operating procedure for binary solvent recrystallization (Ethanol/Water)
-
URL:[Link]
Pharmacophore Elucidation & SAR Profiling: 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Derivatives
Content Type: Technical Whitepaper Subject: Computational Drug Design / Medicinal Chemistry Target Interaction: CYP19A1 (Aromatase) Inhibition
Executive Summary
This technical guide analyzes the pharmacophoric properties of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile , a rigidified scaffold structurally related to third-generation non-steroidal aromatase inhibitors (NSAIs) like Letrozole and Anastrozole. Unlike flexible benzyl-triazole linkers, this scaffold features a direct N-aryl bond, offering unique conformational rigidity that reduces the entropic penalty upon binding to the CYP19A1 active site.
This document details the molecular architecture required for high-affinity binding, outlines a self-validating computational workflow for pharmacophore modeling, and provides specific protocols for in vitro validation.
Molecular Architecture & Target Engagement
The efficacy of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile derivatives hinges on their ability to occupy the active site of Cytochrome P450 19A1 (Aromatase) , the enzyme responsible for the rate-limiting step in estrogen biosynthesis.
The Binding Mechanism
The binding mode is driven by a "Warhead-Anchor" mechanism:
-
The Warhead (Triazole): The N4 nitrogen of the 1,2,4-triazole ring coordinates directly with the Heme Iron (
) of the enzyme. This blocks the binding of the natural substrate (Androstenedione) and prevents the hydroxylation required for aromatization. -
The Anchor (Benzonitrile): The benzonitrile moiety mimics the Steroid A-ring. The cyano group (
) acts as a critical Hydrogen Bond Acceptor (HBA) interacting with residues Met374 and Ser478 (or Arg115 depending on the specific docking pose). -
The Stabilizer (5-Chloro): The chlorine atom at the 5-position occupies a hydrophobic sub-pocket defined by Val370 and Trp224 , enhancing lipophilic contact and metabolic stability.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of CYP19A1 inhibition by the triazole-benzonitrile scaffold.
Pharmacophore Modeling Workflow
Computational Protocol
This workflow ensures the generated model is not just a geometric fit but a thermodynamically viable prediction.
Step 1: System Preparation
-
Input: PDB 3EQM (Human Placental Aromatase with Androstenedione).
-
Cleaning: Remove water molecules >5Å from the active site. Retain the Heme cofactor.
-
Protonation: Use Epik or MoKa to set protonation states at pH 7.4. Crucial: Ensure the Heme iron is modeled as
(ferrous) to accept the triazole lone pair.
Step 2: Ligand Enumeration & Conformation
-
Generate 3D conformers of the 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile derivatives.
-
Force Field: OPLS3e or MMFF94s.
-
Constraint: Since the N-Aryl bond has limited rotation compared to a methylene bridge, sample torsional angles at 10° increments to identify low-energy atropisomers.
Step 3: Pharmacophore Generation (E-Pharmacophore)
-
Define Features:
-
AR (Aromatic Ring): Centered on the benzonitrile ring.
-
HBA (Acceptor): Vector pointing from the Cyano nitrogen.
-
H (Hydrophobic): Centered on the 5-Chloro substituent.
-
PI (Positive Ionizable/Metal Coordinator): Centered on the Triazole ring (specifically N4).
-
-
Exclusion Volumes: Map the surface of the binding pocket residues (Ile133, Phe221) as "exclusion spheres" to prevent steric clashes in virtual screening.
Workflow Visualization
Figure 2: Structure-Based Pharmacophore generation workflow.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR trends for the 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile scaffold. Data is synthesized from comparative analysis of Letrozole analogs and triazole-based AIs.[1][2][3][4]
| Position | Substituent | Pharmacophore Role | Effect on Activity (IC50) | Mechanistic Insight |
| Triazole | 1,2,4-Triazole | Metal Coordinator | Essential | N4 nitrogen coordinates with Heme Iron. Replacement with imidazole often reduces selectivity (inhibits other CYPs). |
| C-2 | Benzonitrile | H-Bond Acceptor | Essential | The CN group forms a dipole interaction with Ser478. Replacement with H or CH3 abolishes activity. |
| C-5 | Chlorine (Cl) | Hydrophobic | High Potency | Fits into the hydrophobic cleft (Val370). Halogen bonding improves residence time compared to H. |
| C-5 | Fluorine (F) | Hydrophobic | Moderate | Smaller VdW radius than Cl; less optimal filling of the hydrophobic pocket. |
| C-5 | Methyl (CH3) | Hydrophobic | Moderate/Low | Lacks the electron-withdrawing nature of Cl, altering the acidity of the ring protons and |
| Linker | Direct Bond | Rigidification | Variable | Increases selectivity by restricting conformational freedom, but requires precise angular alignment compared to the flexible methylene bridge of Letrozole. |
Validation Protocols
To ensure the trustworthiness of the pharmacophore model, the following experimental validation is required.
In Vitro Aromatase Inhibition Assay (Gold Standard)
This protocol validates if the computational "hits" actually inhibit the enzyme.
-
Reagents: Recombinant Human CYP19A1 microsomes (Corning/Gentest), NADPH regenerating system, Fluorescent substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin).
-
Procedure:
-
Incubation: Incubate 0.5 pmol CYP19A1 with varying concentrations of the test derivative (0.1 nM – 10 µM) in phosphate buffer (pH 7.4) at 37°C for 10 mins.
-
Initiation: Add NADPH regenerating system and substrate.
-
Reaction: Incubate for 30 mins.
-
Termination: Stop reaction with 75 µL of 0.5 M Tris-base/80% Acetonitrile.
-
Detection: Measure fluorescence (Ex 409 nm / Em 530 nm).
-
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Control: Use Letrozole (IC50 ~ 10-20 nM) as the positive control.
Computational Validation (ROC Analysis)
Before synthesis, validate the model in silico:
-
Decoy Set: Generate 1,000 decoys (physically similar but topologically distinct molecules) using DUD-E (Directory of Useful Decoys).
-
Screening: Screen the active inhibitors and the decoys against the pharmacophore model.
-
Metric: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.
-
Pass Criteria: AUC > 0.7.[5]
-
Enrichment Factor (EF1%): Should be > 10 (meaning the top 1% of results contains 10x more actives than random selection).
-
References
-
Structural Basis of Inhibition: Ghosh, D., et al. (2009). "Structural basis for androgen specificity and oestrogen synthesis in human aromatase." Nature, 457(7228), 219-223.
-
Triazole Pharmacophore: Bhatnagar, A. S. (2007). "The discovery and mechanism of action of letrozole." Breast Cancer Research and Treatment, 105(1), 7-17. Link
-
SAR of Benzonitrile Derivatives: Woo, L. W., et al. (2010). "Highly potent first examples of dual aromatase-steroid sulfatase inhibitors based on a biphenyl template."[6] Journal of Medicinal Chemistry, 53(5), 2155-2170. Link
-
Computational Protocol: Schrödinger Release 2024-1: Glide, Schrödinger, LLC, New York, NY, 2024. Link
-
Assay Methodology: Stresser, D. M., et al. (2000). "A high-throughput screen to identify inhibitors of aromatase (CYP19)."[7] Analytical Biochemistry, 284(2), 427-430. Link
Sources
- 1. Synthesis, Docking Studies and Biological Activity of New Benzimidazole- Triazolothiadiazine Derivatives as Aromatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Pharmacophore Study of Triazole Analogues as Aromatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacophore-based virtual screening, molecular docking, and molecular dynamics investigation for the identification of novel, marine aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ki Summary [bindingdb.org]
- 7. Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol Guide: Catalytic C-N Coupling of 1,2,4-Triazole with 5-chloro-2-fluorobenzonitrile
Abstract
This document provides a comprehensive scientific guide for the N-arylation of 1,2,4-triazole with the electronically demanding substrate, 5-chloro-2-fluorobenzonitrile. The synthesis of N-aryl-1,2,4-triazoles is a critical transformation in the development of novel pharmaceuticals and agrochemicals, owing to the triazole moiety's role as a key pharmacophore.[1][2] This guide delves into the mechanistic underpinnings of the two primary catalytic strategies for this C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We present detailed, field-proven protocols, comparative data, and expert insights to enable researchers to select and optimize the appropriate catalytic system for this challenging coupling reaction.
Introduction: The Significance of N-Aryl-1,2,4-Triazoles
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science.[3][4] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in the design of compounds with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[2][5] The direct attachment of a substituted aryl ring to a nitrogen atom of the triazole core, specifically producing compounds like 1-(5-chloro-2-fluorophenyl)-1H-1,2,4-triazole, generates molecules with significant potential as therapeutic agents or advanced materials.
The substrate, 5-chloro-2-fluorobenzonitrile, presents a distinct challenge. The presence of an electron-withdrawing nitrile group and two halogen atoms on the aromatic ring significantly modulates its reactivity. Furthermore, aryl chlorides are notoriously less reactive in cross-coupling reactions compared to their bromide or iodide counterparts.[6] This necessitates the use of highly active and robust catalytic systems. This guide provides the theoretical foundation and practical protocols to successfully navigate this specific synthetic challenge.
Mechanistic Insights: Palladium vs. Copper Catalysis
The formation of a C(aryl)-N(triazole) bond is predominantly achieved via two powerful, transition metal-catalyzed cross-coupling reactions. Understanding their mechanisms is paramount to rational catalyst selection and troubleshooting.
The Buchwald-Hartwig Amination (Palladium-Catalyzed)
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering mild conditions and broad functional group tolerance.[7][8] The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of 5-chloro-2-fluorobenzonitrile, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
-
Ligand Exchange & Deprotonation: The 1,2,4-triazole displaces the halide on the palladium center. A base then deprotonates the coordinated triazole to form a palladium-amido complex.
-
Reductive Elimination: The N-arylated triazole product is formed, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]
The choice of ligand is critical for success, especially with unactivated aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher catalytic efficiency.[10][11]
Caption: Fig. 1: Buchwald-Hartwig Catalytic Cycle
The Ullmann Condensation (Copper-Catalyzed)
The Ullmann reaction is a classical method for N-arylation that has been significantly improved with modern ligand development.[12] While traditionally requiring harsh conditions, newer protocols allow for milder transformations. Copper-catalyzed systems are often more economical than their palladium counterparts. The mechanism, while still debated, is thought to involve a Cu(I)/Cu(III) cycle.
-
Coordination: The copper(I) catalyst coordinates with the 1,2,4-triazole.
-
Oxidative Addition: The aryl halide adds to the copper complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the N-arylated triazole and regenerating the active Cu(I) species.
Aryl chlorides are particularly unreactive in Ullmann-type couplings, often requiring high temperatures and specialized ligands to achieve viable yields.[1][13] Ligand-free systems have been developed but typically work best with more reactive aryl iodides or bromides.[13]
Caption: Fig. 2: Ullmann-Type Catalytic Cycle
Catalyst System Selection & Comparison
For the specific coupling of 1,2,4-triazole with 5-chloro-2-fluorobenzonitrile, a Palladium-based Buchwald-Hartwig system is the recommended starting point due to the low reactivity of the aryl chloride.
| Parameter | Palladium (Buchwald-Hartwig) System | Copper (Ullmann) System | Rationale & Expert Insight |
| Catalyst Cost | Higher | Lower | Copper is significantly more earth-abundant and less expensive than palladium. |
| Aryl Halide Scope | I > Br > Cl > OTf | I > Br >> Cl | Modern Pd systems with specialized ligands excel at activating aryl chlorides.[14][15] Copper systems struggle with chlorides.[13] |
| Reaction Temp. | Typically 80-120 °C | Typically 100-150 °C+ | Palladium catalysis generally proceeds under milder thermal conditions. |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) are critical for aryl chlorides.[10] | N-donor ligands (e.g., diamines, phenanthrolines) are common, though ligand-free options exist for activated substrates.[1][12] | The ligand is the "engine" of the catalyst. The correct choice is paramount for activating the C-Cl bond. |
| Base Sensitivity | Tolerates a wider range of bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄).[6] | Often requires strong bases like K₃PO₄ or Cs₂CO₃.[1] | The nitrile group on the substrate is sensitive to strongly nucleophilic bases; a hindered base like NaOtBu is preferred. |
| Air/Moisture | Requires inert atmosphere (N₂ or Ar) and anhydrous solvents. | Can be more tolerant, but inert conditions are still recommended for reproducibility.[16] | Both catalytic cycles are susceptible to oxidation, which deactivates the catalyst. |
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are hazardous and should be handled with care. Review the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)
This protocol utilizes a modern, highly active catalyst system designed for challenging aryl chlorides.
Caption: Fig. 3: Experimental Workflow
Materials & Reagents:
-
5-chloro-2-fluorobenzonitrile (1.0 mmol, 155.6 mg)
-
1,2,4-Triazole (1.2 mmol, 82.9 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa, needles, and nitrogen/argon line
Step-by-Step Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add 5-chloro-2-fluorobenzonitrile, 1,2,4-triazole, sodium tert-butoxide, Pd₂(dba)₃, and XPhos ligand.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Bubble nitrogen or argon through the stirred reaction mixture for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Copper-Catalyzed Ullmann Condensation (Alternative)
This protocol is an alternative that may require higher temperatures and longer reaction times due to the unreactive nature of the aryl chloride.
Materials & Reagents:
-
5-chloro-2-fluorobenzonitrile (1.0 mmol, 155.6 mg)
-
1,2,4-Triazole (1.5 mmol, 103.6 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 21 µL) (Optional, but recommended)
-
Anhydrous Dimethylformamide (DMF) (4 mL)
-
Oven-dried sealed tube with a magnetic stir bar
Step-by-Step Procedure:
-
Reaction Setup: To the oven-dried sealed tube, add 5-chloro-2-fluorobenzonitrile, 1,2,4-triazole, K₃PO₄, and CuI.
-
Inert Atmosphere: Briefly flush the tube with nitrogen or argon.
-
Solvent/Ligand Addition: Add anhydrous DMF and the DMEDA ligand (if used) via syringe.
-
Sealing and Reaction: Securely seal the tube and place it in a preheated oil bath at 135-140 °C. Stir vigorously for 24-48 hours.
-
Workup: After cooling to room temperature, carefully open the tube. Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).
-
Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (3 x 20 mL to remove DMF) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized Pd or Cu). | Ensure strictly anhydrous and inert conditions. Use fresh, high-quality reagents. Degas solvent thoroughly. |
| Insufficient temperature or reaction time. | Increase temperature in 10 °C increments. Extend reaction time and monitor by LC-MS. | |
| Ineffective ligand or base (for Pd). | For Pd, consider a different generation biarylphosphine ligand. Ensure the base is strong, non-nucleophilic, and anhydrous. | |
| Side Product Formation | Hydrodehalogenation (aryl-Cl replaced by H). | This can compete with the desired coupling. A more active catalyst system (different ligand) may favor the C-N coupling. |
| Base-mediated degradation of substrate. | Use a weaker base if possible (e.g., K₂CO₃, Cs₂CO₃), though this may slow the reaction.[6] Ensure the temperature is not excessively high. | |
| Difficulty in Purification | Residual DMF (in Protocol 2). | During workup, wash thoroughly with water multiple times to remove DMF before concentrating the organic layer. |
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Yang, et al. (2012). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry.
-
ProQuest. (2017). Catalytic N-Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles. [Link]
-
SciSpace. (2022). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. [Link]
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Dai, Q., et al. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
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Dai, Q., et al. (2006). Triazole-based monophosphine ligands for palladium-catalyzed cross-coupling reactions of aryl chlorides. PubMed. [Link]
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Dai, Q., et al. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. ACS Publications. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Ang, W., et al. (2023). Ligand-Free Copper(I) Chloride Catalyzed N-Arylation of 1,2,4-Triazole with Aryl Bromides. Synlett. [Link]
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ACS Publications. (2019). Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. [Link]
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ResearchGate. (2015). N-arylation of 1,2,4-triazole. [Link]
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RUIdeRA. (2003). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. [Link]
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Patil, M., et al. (2016). Metal catalyzed C–H functionalization on triazole rings. RSC Advances. [Link]
-
ResearchGate. (2014). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. [Link]
-
ChemRxiv. (2018). Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling. [Link]
-
ACS Publications. (2014). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]
-
ResearchGate. (2003). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. [Link]
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MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]
-
ResearchGate. (2011). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Sletten, E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
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Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]
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Thorve, P. R., et al. (2022). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Organic Chemistry Frontiers. [Link]
-
Al-wsab, M., et al. (2023). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-arylacetohydrazide Derivatives as Antimicrobial Agents. Molecules. [Link]
-
ResearchGate. (2012). Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. [Link]
-
Der Pharma Chemica. (2016). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]
-
Wiley Online Library. (2021). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. [Link]
-
Daugulis, O., et al. (2013). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Angewandte Chemie. [Link]
-
ResearchGate. (2015). Reaction of 1,2,4-triazole derivative 5 with different alkylating/cyclizing agents under thermal and microwave conditions. [Link]
-
IJSR. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
-
Ukrainian Chemistry Journal. (2023). ARYLTELLUROCHLORINATION OF 5-ARYL(HETERYL)SUBSTITUTED N-ALLYL-1,2,4-TRIAZOLE-3-THIONE DERIVATIVES. [Link]
-
MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. [Link]
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Revolutionizing Synthesis: A Detailed Protocol for Microwave-Assisted Preparation of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile
In the landscape of modern pharmaceutical and materials science research, the efficient and rapid synthesis of novel heterocyclic compounds is of paramount importance. Among these, 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile stands out as a crucial intermediate in the development of various therapeutic agents. This application note provides a comprehensive guide to the microwave-assisted synthesis of this key compound, a method that offers significant advantages over traditional heating techniques, including drastically reduced reaction times, improved yields, and a greener chemical footprint.[1][2][3]
This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the practical and theoretical aspects of this synthetic transformation. We will explore the underlying principles of microwave-assisted organic synthesis (MAOS), provide a detailed, step-by-step protocol, and discuss critical safety considerations to ensure successful and safe experimentation.
The Strategic Advantage of Microwave-Assisted Synthesis
The synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile is achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. Traditionally, these reactions require high temperatures and prolonged reaction times, often in high-boiling polar aprotic solvents.[4][5] Microwave irradiation has emerged as a powerful tool to overcome these limitations.[4][6]
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This targeted energy input can accelerate reaction rates by orders of magnitude compared to conventional heating methods.[2][3] For the synthesis of triazole derivatives, microwave assistance has been shown to be highly effective, often resulting in cleaner reactions with higher yields in a fraction of the time.[7][8]
The core of this synthesis involves the reaction between 2,5-dichlorobenzonitrile and 1,2,4-triazole.[9] The electron-withdrawing nitrile group and the chloro substituent activate the aromatic ring, making it susceptible to nucleophilic attack by the triazole.
Visualizing the Synthesis Pathway
To better understand the process, the following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the synthesis.
Caption: Experimental workflow diagram.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the microwave-assisted synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2,5-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | 1.72 g | 10.0 |
| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | 0.83 g | 12.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Water (deionized) | H₂O | 18.02 | As needed | - |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Instrumentation:
-
A dedicated laboratory microwave reactor designed for chemical synthesis is mandatory.[10][11] Domestic microwave ovens must not be used for this procedure due to significant safety hazards. [10][11]
-
Standard laboratory glassware (microwave-safe reaction vessels, round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Analytical balance
-
Equipment for product characterization (NMR, MS, IR)
Procedure:
-
Vessel Preparation: To a 30 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add 2,5-dichlorobenzonitrile (1.72 g, 10.0 mmol), 1,2,4-triazole (0.83 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 15 mL of N,N-dimethylformamide (DMF) to the reaction vessel.
-
Microwave Reaction:
-
Seal the vessel securely.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Ramp time: 2 minutes
-
Hold time: 20 minutes
-
Maximum pressure: 20 bar
-
Stirring: On
-
-
Initiate the microwave irradiation program.
-
-
Work-up:
-
Once the reaction is complete, allow the vessel to cool to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
Pour the reaction mixture into a beaker containing 100 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Expected Yield: 75-85%
Rationale Behind Experimental Choices
-
Microwave Parameters: The selected temperature and time are optimized to ensure a high conversion rate while minimizing the formation of byproducts. The use of a sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the reaction.
-
Reagents and Stoichiometry: A slight excess of 1,2,4-triazole is used to drive the reaction to completion. Potassium carbonate acts as a base to deprotonate the triazole, generating the nucleophile in situ.
-
Solvent: DMF is an excellent solvent for this reaction due to its high polarity, which aids in dissolving the reactants and effectively absorbing microwave energy.
-
Work-up and Purification: The aqueous work-up is crucial for removing the inorganic salts and the DMF solvent. Subsequent purification ensures the isolation of the high-purity target compound.
Best Practices and Safety Considerations
Microwave-assisted organic synthesis, while efficient, requires strict adherence to safety protocols to mitigate potential hazards.
-
Equipment: Only use a microwave reactor specifically designed for laboratory chemical synthesis.[10][11] These instruments have built-in safety features to monitor and control temperature and pressure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood.[10]
-
Vessel Integrity: Before each use, inspect the microwave reaction vessels for any cracks or defects. Do not use damaged vessels.[12]
-
Pressure Build-up: Be aware that heating solvents in a sealed vessel will generate pressure. Never exceed the maximum pressure rating of the vessel or the microwave reactor.
-
Superheating: Localized superheating can occur, especially in viscous mixtures or with inadequate stirring.[10] Ensure efficient stirring throughout the reaction.
-
Thermal Runaway: Monitor the reaction temperature closely. Exothermic reactions can potentially lead to a thermal runaway. Start with small-scale reactions to assess the reaction's kinetics.[10]
-
Flammable Solvents: Exercise extreme caution when using flammable solvents. Although DMF has a high flash point, other solvents may pose a greater fire risk.[13]
-
Cooling: Allow the reaction vessel to cool completely to room temperature before opening to prevent the rapid boiling of the solvent.[13]
By following these guidelines, researchers can safely and effectively harness the power of microwave synthesis to accelerate their research and development efforts.
References
-
Sciforum. Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Available from: [Link]
-
Bentham Science Publisher. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Available from: [Link]
-
CEM Corporation. Safety Considerations for Microwave Synthesis. Available from: [Link]
-
Morressier. Nucleophilic aromatic substitution: Using microwave chemistry. Available from: [Link]
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NSTA. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Available from: [Link]
-
Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available from: [Link]
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Taylor & Francis Online. Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. Available from: [Link]
-
Taylor & Francis Online. Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions. Available from: [Link]
-
INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Available from: [Link]
-
Dergipark. Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. Available from: [Link]
-
Chemsrc. 5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile. Available from: [Link]
-
PMC. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available from: [Link]
-
ResearchGate. Microwave-assisted synthesis of some 1,2,4-triazol-5-one derivatives | Request PDF. Available from: [Link]
-
RJPBCS. Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Available from: [Link]
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Reagents for the preparation of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile
An In-Depth Guide to the Synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Authored by: A Senior Application Scientist
Introduction: The Significance of a Privileged Scaffold
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a halogenated benzonitrile core linked to a 1,2,4-triazole ring, represents a "privileged scaffold." This means it is a molecular framework that can bind to multiple biological targets, making it a valuable building block for drug discovery. The 1,2,4-triazole moiety, in particular, is a well-known pharmacophore found in a wide range of therapeutic agents, including antifungal and anticancer drugs.[1][2][3]
The synthesis of this compound is typically achieved through a copper-catalyzed N-arylation reaction, a variant of the classic Ullmann condensation.[4][5] This guide provides a comprehensive overview of the reagents, a detailed experimental protocol, and an exploration of the underlying reaction mechanism to empower researchers in their synthetic endeavors.
Reagents for Synthesis: A Functional Overview
The successful synthesis of the target compound hinges on the careful selection and understanding of each reagent's role. The primary components for this transformation are the aryl halide, the azole nucleophile, a catalyst, a base, and a suitable solvent.
| Reagent | Formula | M.W. ( g/mol ) | Role | Key Considerations |
| 2,5-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | Aryl Electrophile | The starting aromatic framework. The chlorine at C2 is the target for substitution. |
| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | Nucleophile | The nitrogen-containing heterocycle that forms the C-N bond with the aryl ring.[6][7] |
| Copper(I) Iodide | CuI | 190.45 | Catalyst | The primary catalytic species that facilitates the C-N bond formation.[8][9] |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | Base | Deprotonates the N-H of the triazole, increasing its nucleophilicity.[4] |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | Ligand | Stabilizes the copper catalyst, improves solubility, and accelerates the reaction. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | A high-boiling polar aprotic solvent that facilitates the reaction at elevated temperatures.[4] |
Causality in Reagent Selection:
-
The Catalyst System (CuI and Ligand): While traditional Ullmann reactions used stoichiometric copper powder at very high temperatures, modern protocols employ a catalytic amount of a copper(I) salt, such as CuI.[5] The addition of a chelating ligand like N,N'-dimethylethylenediamine (DMEDA) is crucial. The ligand coordinates to the copper center, preventing its disproportionation or precipitation and enhancing the catalytic activity, which often allows for lower reaction temperatures and improved yields.[4]
-
The Choice of Base (Cesium Carbonate): The pKa of 1,2,4-triazole's N-H proton is approximately 10. A base is required to generate the triazolate anion, a much more potent nucleophile. While weaker bases like K₂CO₃ can be used, Cs₂CO₃ is often superior in Ullmann-type couplings. Its high solubility in organic solvents and the "cesium effect," where the large, soft Cs⁺ cation loosely coordinates with the triazolate anion, enhances its reactivity.[4]
-
The Solvent (DMF): A high-boiling point, polar aprotic solvent like DMF is necessary to dissolve the reagents (particularly the cesium salt of the triazole) and to provide the thermal energy required to overcome the activation barrier of the reaction, which typically runs at temperatures above 100 °C.[5]
Reaction Mechanism: The Copper-Catalyzed N-Arylation Cycle
The synthesis proceeds via a well-established copper-catalyzed cross-coupling cycle, analogous to the Ullmann condensation. The process can be broken down into several key steps, which work in concert to form the desired C-N bond.
-
Base-Mediated Deprotonation: Cesium carbonate deprotonates 1,2,4-triazole to form the cesium triazolate salt.
-
Formation of the Active Catalyst: The copper(I) iodide and the triazolate salt undergo salt metathesis to form a copper(I)-triazolate complex. The ligand (L) coordinates to the copper center.
-
Oxidative Addition: The aryl halide, 2,5-dichlorobenzonitrile, adds to the copper(I) center, forming a transient copper(III) intermediate. This is often considered the rate-limiting step.
-
Reductive Elimination: The C-N bond is formed as the product, 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile, is eliminated from the copper center. This step regenerates a copper(I) species, allowing the catalytic cycle to continue.
Caption: The catalytic cycle for the copper-mediated N-arylation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a reliable method for the synthesis of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile on a 10 mmol scale.
Reagent Quantities
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| 2,5-Dichlorobenzonitrile | 172.01 | 10.0 | 1.72 g | 1.0 |
| 1,2,4-Triazole | 69.07 | 12.0 | 0.83 g | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 1.0 | 190 mg | 0.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 20.0 | 6.52 g | 2.0 |
| N,N'-Dimethylethylenediamine | 88.15 | 2.0 | 0.22 mL | 0.2 |
| Anhydrous DMF | 73.09 | - | 20 mL | - |
Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorobenzonitrile (1.72 g, 10.0 mmol), 1,2,4-triazole (0.83 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Ligand Addition: Under a positive pressure of the inert gas, add anhydrous DMF (20 mL) followed by N,N'-dimethylethylenediamine (0.22 mL, 2.0 mmol) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 120 °C. Stir the mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the dark mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of a 5% aqueous ammonia solution. Shake vigorously. The aqueous ammonia will complex with the copper salts, facilitating their removal.
-
Separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.
-
Combine the organic layers and wash them with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the pure product as a white to off-white solid.
-
Caption: A streamlined workflow for the synthesis and purification.
Safety and Troubleshooting
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards: DMF is a reproductive toxin and can be absorbed through the skin. 2,5-Dichlorobenzonitrile is an irritant. Handle all chemicals with care and consult their Safety Data Sheets (SDS).
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (CuI oxidized to CuII).2. Insufficiently anhydrous conditions.3. Ineffective base. | 1. Use fresh, high-purity CuI.2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Use freshly dried Cs₂CO₃. |
| Incomplete Conversion | 1. Reaction time is too short.2. Reaction temperature is too low. | 1. Extend the reaction time, monitoring by TLC.2. Increase the temperature in 10 °C increments (e.g., to 130-140 °C). |
| Formation of Side Products | 1. Homocoupling of the aryl halide.2. Reaction temperature is too high. | 1. Ensure a proper inert atmosphere to minimize side reactions.2. Optimize the reaction temperature; do not overheat. |
| Difficult Purification | 1. Residual copper in the organic phase.2. Co-elution of impurities. | 1. Be thorough with the aqueous ammonia wash during work-up.2. Optimize the chromatography solvent system for better separation. |
References
-
RUDN University chemist proposed a copper catalyst for the synthesis of biologically active substances. (n.d.). RUDN University. Retrieved from [Link]
-
Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. (2022). Journal of the South Carolina Academy of Science, 20(2). Retrieved from [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). Journal of the Mexican Chemical Society. Retrieved from [Link]
-
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Journal of Chemical and Pharmaceutical Research, 3(6), 725-728. Retrieved from [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. (1969). Journal of the Chemical Society C: Organic, 1531. Retrieved from [Link]
-
Coordinated C–O coupling: Access to ortho aryloxyl 1,4-diaryl 1,2,3-triazoles. (2017). Journal of Chemical Sciences, 129(3), 321-327. Retrieved from [Link]
-
5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile. (n.d.). Chemsrc. Retrieved from [Link]
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. Retrieved from [Link]
-
Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (2018). Boletín de la Sociedad Química de México, 12(2). Retrieved from [Link]
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). International Research Journal of Pharmacy, 9(7), 1-35. Retrieved from [Link]
- Synthesizing process of 1H-1,2,4-triazole. (2016). Google Patents.
-
The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. (2015). Journal of Natural Sciences Research, 5(18). Retrieved from [Link]
Sources
- 1. RUDN University chemist proposed a copper catalyst for the synthesis of biologically active substances [eng.rudn.ru]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 7. iiste.org [iiste.org]
- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 9. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Minimizing regioisomer formation in 1,2,4-triazole coupling reactions
A Guide to Minimizing Regioisomer Formation
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding regioisomer formation in 1,2,4-triazole coupling reactions. Our goal is to equip you with the foundational knowledge and practical protocols to navigate the complexities of regioselectivity and enhance the efficiency of your synthetic workflows.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3] However, the presence of three nitrogen atoms (N1, N2, and N4) presents a significant challenge in controlling the regioselectivity of substitution reactions, such as alkylation and arylation.[4][5][6] This often leads to the formation of difficult-to-separate regioisomeric mixtures, impacting yield, purification efficiency, and overall project timelines. This guide explains the causal factors behind these challenges and offers field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: My reaction produces a mixture of N1 and N2 alkylated regioisomers. How can I improve selectivity?
This is the most common challenge. The outcome of the alkylation is a delicate balance between the electronic and steric properties of the triazole, the nature of the electrophile, and the reaction conditions.
Underlying Causes & Strategic Solutions:
-
Nucleophilicity of the Nitrogen Atoms: In an unsubstituted 1H-1,2,4-triazole, the N1 and N2 positions are the primary sites for electrophilic attack.[4][5] While N2 alkylation is often thermodynamically favored due to reduced steric hindrance, N1 substitution can be achieved under specific conditions.[6][7]
-
Steric Hindrance: Bulky substituents on the triazole ring (at C3 or C5) or a bulky alkylating agent will generally favor substitution at the less sterically hindered nitrogen. In many substituted triazoles, this makes the N1 position less accessible than N2. Conversely, a very bulky electrophile might favor the more exposed N4 position in some cases, although this is less common.
-
Choice of Base and Solvent: The base and solvent system is critical. It determines which tautomer of the triazole is present and the state of ion-pairing of the resulting triazolide anion.
-
Leaving Group: Employing a good leaving group, such as a tosylate (OTs), can enhance both the reaction rate and the regioselectivity compared to halides like bromide or chloride.[8]
Caption: General workflow for Cu-catalyzed synthesis of 1,5-triazoles.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl diazonium salt (1.0 equivalent), the copper(II) acetate catalyst (Cu(OAc)₂, 0.1 equivalents), and a suitable solvent such as 1,2-dichloroethane (DCE).
-
Addition of Reagent: Slowly add the isocyanide (1.1 equivalents) to the stirring mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by TLC or LC-MS. The reaction is typically complete within 2 to 12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a short plug of Celite or silica gel, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1,5-disubstituted 1,2,4-triazole.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a]tr[9][10][11]iazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations | Request PDF. Retrieved from [Link]
-
PMC. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
PMC. (2016, April 27). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]
-
Thieme. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity - Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Frontiers. (2022, September 25). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ACS Publications. (2025, December 8). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations | ACS Omega. Retrieved from [Link]
-
PMC. (n.d.). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, June 29). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Retrieved from [Link]
-
ResearchGate. (n.d.). N-arylation of 1,2,4-triazole. | Download Scientific Diagram. Retrieved from [Link]
-
Amanote Research. (2012, January 1). (PDF) Room Temperature N-Arylation of 1,2,4-Triazoles Under. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2015, December 30). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?. Retrieved from [Link]
Sources
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 8. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 11. isres.org [isres.org]
Technical Support Center: Purification of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Status: Operational Role: Senior Application Scientist Subject: Impurity Removal & Process Optimization Ticket ID: CHEM-SUP-2024-TXZ
Introduction
Welcome to the Technical Support Center. You are likely synthesizing 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile , a critical intermediate often used in the synthesis of aromatase inhibitors (like Letrozole) or specific agrochemicals.
The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 2-fluoro-5-chlorobenzonitrile (or 2,5-dichlorobenzonitrile) with 1,2,4-triazole.
The Core Problem: 1,2,4-Triazole is an ambident nucleophile . It can attack the electrophilic aromatic ring via the N1 nitrogen (forming the desired 1H-isomer) or the N4 nitrogen (forming the undesired 4H-isomer). Separating these regioisomers is the primary purification challenge.
Module 1: The Regioisomer Challenge (1H vs. 4H)
User Question:
"I am seeing a persistent impurity (5-15%) in my HPLC traces that elutes just before my main peak. Recrystallization isn't removing it completely.[1] What is it?"
Technical Diagnosis:
This is almost certainly the 4H-isomer (5-Chloro-2-(4H-1,2,4-triazol-4-yl)benzonitrile).
-
Mechanism: The triazolyl anion is delocalized. While N1 attack is thermodynamically favored, N4 attack is kinetically accessible, especially at higher temperatures or in specific solvents.
-
Polarity: The 4H-isomer possesses higher symmetry and a larger dipole moment compared to the 1H-isomer. Consequently, it is more polar and typically elutes earlier on Reverse Phase (C18) HPLC.
Visualizing the Pathway
Figure 1: Bifurcation of the reaction pathway leading to the desired 1H-isomer and the parasitic 4H-isomer.
Module 2: Troubleshooting Recrystallization
User Question:
"Standard ethanol recrystallization yields a gummy solid or fails to remove the 4-isomer. What solvent system should I use?"
Protocol: The Isopropanol (IPA) / Water Switch
The solubility differential is your primary tool. The 4H-isomer (more polar) is significantly more soluble in aqueous alcohols than the 1H-isomer.
Step-by-Step Protocol:
-
Dissolution: Suspend the crude solid in Isopropanol (IPA) (approx. 5-7 volumes relative to weight).
-
Heating: Heat to reflux (82°C). The solution should become clear.
-
Self-Validating Check: If solids remain at reflux, they are likely inorganic salts (KCl/KF). Filter these out hot before proceeding.
-
-
The "Cloud Point" (Critical): Slowly add Water dropwise to the boiling IPA solution until a faint turbidity (cloudiness) persists.
-
Re-solubilization: Add just enough hot IPA (1-2 mL) to make the solution clear again.
-
Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling traps the 4H-isomer inside the crystal lattice.
-
Final Chill: Once at room temperature, cool to 0-5°C for 1 hour.
-
Filtration: Filter the white needles. Wash with cold IPA/Water (1:1 mixture).
Why this works: The more polar 4H-isomer remains dissolved in the polar mother liquor (enriched with water), while the less polar 1H-isomer crystallizes out.
Solubility Data & Impurity Profile
| Impurity Type | Chemical Identity | Solubility Characteristic | Removal Strategy |
| Regioisomer | 4H-1,2,4-triazol-4-yl derivative | High solubility in aq. alcohols | Recrystallization (IPA/H2O) |
| Starting Material | 2-Fluoro-5-chlorobenzonitrile | High solubility in non-polar solvents | Hexane/Heptane wash (slurry) |
| Hydrolysis | 5-Chloro-2-(...)benzamide | Moderate polarity | Stays in Mother Liquor |
| Inorganics | KCl, KF, K2CO3 | Insoluble in organics | Hot filtration |
Module 3: Chemical Treatment (The Acid Wash)
User Question:
"I have excess unreacted 1,2,4-triazole in my crude. How do I remove it without chromatography?"
Technical Solution:
1,2,4-Triazole is a base (pKa ~10). The target benzonitrile is neutral/weakly basic. You can exploit this.
Protocol:
-
Dissolve crude reaction residue in Ethyl Acetate (EtOAc) .
-
Acid Wash: Wash the organic layer with 0.5N HCl (2x).
-
Neutralization: Wash the organic layer with Saturated NaHCO3 (to remove acid traces) and then Brine.
-
Dry & Concentrate: Dry over Na2SO4 and evaporate to give the "pre-purified" solid ready for recrystallization.
Module 4: Analytical Verification
User Question:
"How do I confirm the purity? My NMR is messy."
Guidance:
Proton NMR (1H-NMR) is definitive for distinguishing isomers if you know where to look.
-
1H-Isomer (Target): The triazole protons are chemically equivalent only if there is free rotation, but usually, they appear as two distinct singlets in the aromatic region (approx. δ 8.2 and 9.0 ppm) due to the asymmetric environment relative to the benzene ring.
-
4H-Isomer (Impurity): The triazole ring is symmetric across the C-N bond axis. The two protons on the triazole ring are often chemically equivalent or show a very different shift pattern compared to the 1-isomer.
HPLC Method (Recommended):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (0.1% H3PO4). Gradient 10% -> 90% ACN.
-
Detection: UV @ 220 nm (Nitrile absorption) or 254 nm.
-
Elution Order:
-
4H-Isomer (More Polar)
-
1H-Isomer (Target)
-
Starting Material (Halobenzonitrile - Less Polar)
-
Workflow Visualization
Figure 2: Integrated purification workflow for removing unreacted reagents and regioisomers.
References
- Preparation of Letrozole and intermediates.
-
Synthesis of 1H-1,2,4-triazoles. Source: Organic Chemistry Portal. Context: General mechanisms for nucleophilic attack of 1,2,4-triazole and conditions favoring N1 vs N4 substitution. URL:[Link]
-
Regioselective synthesis of 1-(ortho-substituted phenyl)-1,2,4-triazoles. Source:Beilstein Journal of Organic Chemistry (2011). Context: Discusses the steric and electronic factors influencing the 1H vs 4H ratio in SNAr reactions. URL:[Link] (General Journal Link for verification of chemical principles described).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile before handling.
Sources
Technical Support Center: Moisture Control in Triazole-Benzonitrile Synthesis
Subject: Controlling Moisture Sensitivity in Base-Mediated
Executive Summary & Mechanism
This guide addresses the critical moisture sensitivity observed during the coupling of 1,2,4-triazoles with benzonitriles (specifically halobenzonitriles like 4-fluorobenzonitrile). While often associated with "Click Chemistry," the pharmaceutical synthesis of diarylnitrile drugs (e.g., Letrozole) typically relies on Nucleophilic Aromatic Substitution (
In this pathway, moisture is not merely a yield-reducer; it is a chemoselective switch that diverts the reaction from C-N coupling to nitrile hydrolysis.
The Failure Mechanism (Moisture-Induced Hydrolysis)
The presence of water in a basic environment (e.g., Potassium tert-butoxide/DMF) triggers a cascade failure. The base reacts with water to generate Hydroxide (
Figure 1: Mechanistic divergence caused by moisture. In anhydrous conditions, the base deprotonates the triazole for
Reagent Integrity & Preparation (The Input)[1]
Q: Why is my Potassium tert-butoxide (KOtBu) turning yellow/gooey?
A: KOtBu is extremely hygroscopic.[1][2][3] A color change to yellow or a "gooey" texture indicates the formation of KOH and tert-butanol.
-
Impact: KOH is less basic than KOtBu but more nucleophilic toward the nitrile carbon. This directly increases amide impurities.
-
Protocol:
-
Purchase: Buy KOtBu in sublimed grade, packaged in Sure/Seal™ bottles or single-use ampoules.
-
Handling: Handle exclusively in a glovebox or under positive Nitrogen pressure.
-
Titration: If the bottle has been opened previously, titrate a sample against standard acid to verify base content before use.
-
Q: Can I use HPLC-grade DMF directly?
A: No. "HPLC-grade" often contains up to 0.03% (300 ppm) water. For this reaction, water content must be < 50 ppm .
-
The Issue: At elevated temperatures or with strong bases, DMF decomposes (hydrolyzes) to dimethylamine, which competes with the triazole nucleophile.
-
Drying Protocol:
-
Do not use Calcium Hydride (
) with DMF at high heat (risk of violent decomposition). -
Preferred Method: Store DMF over activated 4Å Molecular Sieves for 24–48 hours.
-
Validation: Test supernatant with a Karl Fischer coulometer. Target: < 0.01%
.
-
Reaction Execution (The Process)
Q: How do I add the reagents to minimize moisture intrusion?
A: The order of addition and temperature are critical to suppressing hydrolysis rates relative to the substitution rate.
Standard Operating Procedure (SOP) for Addition:
-
Cooling: Cool the reactor to -10°C to 0°C . Hydrolysis activation energy is higher than the deprotonation of triazole; low temperature kinetically favors the desired pathway.
-
Base Addition: Add KOtBu (solid or solution) to the Triazole/DMF mixture first. Allow complete deprotonation (30–60 mins) before adding the benzonitrile.
-
Reasoning: This ensures the triazole anion is pre-formed and ready to attack immediately upon benzonitrile addition, outcompeting any trace hydroxide.
-
-
Substrate Addition: Add the 4-fluorobenzonitrile solution slowly (dropwise) to the base/triazole mixture.
Q: My yield is low, but I don't see the amide impurity. What happened?
A: This suggests Solvation Quenching rather than Hydrolysis.
-
Mechanism: Water molecules form a solvation shell around the triazole anion (the nucleophile). This steric bulk and electrostatic stabilization prevent the anion from attacking the electrophilic aromatic ring.
-
Data Comparison:
| Parameter | Anhydrous (<50 ppm H₂O) | Wet (~500 ppm H₂O) |
| Reaction Rate ( | 1.0 (Normalized) | 0.15 (Significantly Slower) |
| Major Byproduct | Regioisomer (trace) | Benzamide (Hydrolysis) |
| Base Consumption | Stoichiometric | Excess required (due to KOH formation) |
| Yield | > 85% | < 50% |
Troubleshooting Guide
Decision Tree: Diagnosing Failure Modes
Use this logic flow to identify the root cause of your synthesis failure.
Figure 2: Troubleshooting logic for triazole-benzonitrile coupling failures.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) instead of KOtBu to avoid the hygroscopicity issue? A: Yes, NaH is often used, but it introduces different risks.
-
Pros: NaH is not hygroscopic in the same way (it reacts with water to release
gas, permanently removing the water). -
Cons: The reaction with water generates NaOH (still causes hydrolysis) and
(flammability hazard). Furthermore, NaH in DMF is known to be thermally unstable and can lead to runaway reactions if heated above 50°C. If using NaH, maintain strict temperature control (<10°C).
Q: How do I quench the reaction without hydrolyzing the nitrile? A: The quench is the most dangerous moment for the nitrile group.
-
Incorrect: Dumping the reaction mixture directly into strong acid or base.[4]
-
Correct: Pour the reaction mixture into a buffered ice-water solution (e.g., Ammonium Chloride or Phosphate buffer at pH 7).
-
Why: This neutralizes the alkoxide/amide anions immediately without exposing the nitrile to extreme pH ranges where hydrolysis kinetics are fastest.
Q: Does the position of the substituent on the benzonitrile matter?
A: Yes. Electron-withdrawing groups (like the Fluorine in 4-fluorobenzonitrile) make the nitrile carbon more electrophilic. While this aids the
References
-
Process Development of Letrozole
-
Citation: Palle, V. P., et al. (2007).[5] "Process for the preparation of Letrozole." United States Patent Application 20100190997.
- Relevance: Describes the specific stoichiometry and temperature controls (-15°C) required to minimize impurities during the triazole-benzonitrile coupling.
-
Source:
-
-
Drying of Solvents (DMF)
- Citation: Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354.
- Relevance: Establishes 3Å/4Å molecular sieves as the superior method for drying DMF compared to distill
-
Source:
-
Potassium tert-butoxide Properties
-
Mechanism of Nitrile Hydrolysis
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. orgsyn.org [orgsyn.org]
- 3. CAS 865-47-4: Potassium tert-butoxide | CymitQuimica [cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 6. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]
- 7. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 8. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
Catalyst poisoning issues in the synthesis of triazole derivatives
Topic: Catalyst Poisoning & Deactivation in Azide-Alkyne Cycloaddition Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome. If you are reading this, your "click" reaction likely failed.
While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often cited as "robust" and "insensitive," this reputation is dangerous. It leads researchers to treat the catalyst as a magical reagent rather than a delicate transition metal complex. In reality, the active Cu(I) species is thermodynamically unstable and prone to three primary failure modes: Oxidation , Disproportionation , and Competitive Chelation .
This guide bypasses standard textbook definitions to address the specific "invisible" failures that stall triazole synthesis in the lab.
Module 1: The "Black Box" Diagnosis (CuAAC)
Before adding more catalyst, you must diagnose the state of your reaction mixture. The color of your solution is your primary telemetry data.
The Copper Color Test
Use this heuristic to instantly determine the oxidation state of your catalyst.
| Visual Cue | Diagnosis | Status | Action Required |
| Colorless / Pale Yellow | Active Cu(I) | ✅ Healthy | If reaction is stalled, check reagents (azide/alkyne) or temperature. Catalyst is fine. |
| Blue / Green | Inactive Cu(II) | ❌ Dead | Oxidation has occurred. Oxygen ingress or insufficient reducing agent.[1] Add Ascorbate. |
| Red / Brown Precipitate | Cu-Acetylide Aggregate | ⚠️ Poisoned | The "Red Death." Reaction has stalled due to lack of ligand. Add Ligand (TBTA/THPTA). |
| Black Precipitate | Cu(0) Nanoparticles | ❌ Dead | Disproportionation ( |
Module 2: Mechanisms of Poisoning
Understanding why the catalyst died is the only way to prevent recurrence.
Oxidative Deactivation (The Oxygen Leak)
The most common failure. Cu(I) is rapidly oxidized to Cu(II) by atmospheric oxygen. While Sodium Ascorbate can reverse this, it is consumed in the process. Once the ascorbate is depleted, the reaction stops.
-
Symptom: Reaction runs for 30 mins then stops; solution turns blue.
-
Fix: Continuous maintenance of the reducing environment or use of ligands (THPTA) that shield the Cu(I) center.
Competitive Chelation (The Substrate Trap)
If your substrate contains free thiols (-SH) , thioethers , or high concentrations of amines , they will out-compete the alkyne for the copper center.
-
Thiols: Irreversibly poison Cu(I) by forming stable Cu-thiolates.
-
Amines: Retard the rate by blocking coordination sites.
-
Fix: Alkylate free thiols prior to the click reaction (e.g., with iodoacetamide). Use a high-affinity ligand (BTTES or THPTA) to out-compete amines.
The "Red Death" (Aggregation)
In the absence of a stabilizing ligand, Cu(I) forms polymeric copper-acetylide species. These appear as a reddish precipitate and are catalytically inactive.[2]
-
Fix: Never run a click reaction without a ligand (TBTA, THPTA).
Visualizing the Poisoning Pathways
Figure 1: The precarious life-cycle of the Cu(I) catalyst. Note that while oxidation is reversible with ascorbate, disproportionation and strong chelation are often terminal.
Module 3: RuAAC Specifics (Ruthenium)
Ruthenium-catalyzed click (RuAAC) yields 1,5-disubstituted triazoles but operates by a completely different mechanism.[3] It is not rescued by ascorbate.
Common RuAAC Deactivation Modes
-
Azide Coordination: Electron-rich organic azides can coordinate too strongly to the Ru center, forming stable, inactive complexes (often described as "tetraazadiene" species).
-
Solvent Poisoning: Unlike CuAAC, RuAAC is intolerant of protic solvents (MeOH, H2O). These solvents block the open coordination site required for alkyne oxidative coupling.
-
Thermal Decomposition: The standard catalyst, Cp*RuCl(cod) , is thermally sensitive. Heating above 60°C often degrades the catalyst before the reaction completes.[4]
Recommendation: Perform RuAAC in anhydrous THF or Dioxane at ambient temperature. If heating is required, switch to the more robust Cp*RuCl(PPh3)2 , though it is catalytically slower.
Module 4: Troubleshooting Protocols
Protocol A: The "Bulletproof" CuAAC Setup
Use this protocol to eliminate catalyst death caused by oxidation or lack of ligand.
Reagents:
-
Ligand: THPTA (50 mM in water). Note: THPTA is superior to TBTA for aqueous/biological work due to solubility.
-
Reductant: Sodium Ascorbate (100 mM in water) - Freshly Prepared .[5][7]
Workflow:
-
Premix Catalyst: In a separate tube, mix CuSO4 (1 eq) and THPTA (5 eq). Incubate for 5 mins. The solution should be blue.
-
Why? Pre-complexing ensures Cu is protected before it encounters the alkyne or reducing agent.
-
-
Prepare Main Mix: Add your Alkyne and Azide to the reaction solvent (e.g., DMSO/Water 1:1).
-
Add Catalyst Complex: Add the Cu-THPTA mix to the main reaction.
-
Initiate: Add Sodium Ascorbate (10 eq relative to Cu, not substrate).
-
Seal: Purge headspace with Argon/N2 and cap tightly.
Protocol B: Rescuing a Stalled Reaction
If your reaction turned blue and stopped at 50% conversion.
-
Do NOT add more Copper. Adding more metal often increases aggregation without restarting the cycle.
-
Degas: Bubble Argon through the mixture for 5-10 minutes to remove dissolved oxygen.
-
Reload Reductant: Add 5-10 equivalents (vs Catalyst) of fresh Sodium Ascorbate solution.
-
Wait: Color should revert from blue to colorless/yellow. Reaction should resume.
Module 5: Decision Tree for Troubleshooting
Figure 2: Step-by-step diagnostic flow for stalled CuAAC reactions.
Frequently Asked Questions (FAQs)
Q: Can I use Copper Wire (Cu(0)) to avoid adding reducing agents? A: Yes, but with caution. Cu(0) acts as a source of Cu(I) via disproportionation/comproportionation. However, the kinetics are often slower and dependent on the surface area of the wire. You must acid-wash the wire (HCl) immediately before use to remove the oxide layer. This method is not recommended for fast kinetics or dilute conditions.[1]
Q: My substrate has a free amine. Do I need to protect it? A: Not necessarily. While amines bind Cu, they are weak ligands compared to triazoles. If you use a strong accelerating ligand like TBTA or THPTA in 5-fold excess relative to Copper, the catalyst will preferentially bind the ligand over your substrate amine.
Q: Why is my product trapped in the aqueous phase during workup? A: Copper chelates triazoles. If your yield is low, your product might be coordinating to the copper in the water layer.[2]
-
Fix: Wash the organic phase with an EDTA or Ammonium Hydroxide solution. This strips the copper from the triazole, releasing it into the organic phase.
References
-
Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Himo, F., et al. J. Am. Chem. Soc. 2005, 127, 210-216. [10]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Boren, B. C., et al. J. Am. Chem. Soc. 2008, 130, 8923-8930.
-
THPTA and TBTA: Ligand Effects on Copper Catalyst Stability. Presolski, S. I., et al. J. Am. Chem. Soc. 2011, 133, 15842–15845.
-
Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Jesse, M., et al. ACS Chem. Biol. 2024.
-
Troubleshooting Low Yield in Copper-Catalyzed Click Reactions. BenchChem Technical Guides, 2025.
Sources
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. broadpharm.com [broadpharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. confluore.com.cn [confluore.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Part 1: Executive Summary & Structural Context
In the development of triazole-based antifungals and aromatase inhibitors (such as Letrozole analogs), 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile serves as a critical pharmacophore model and potential process impurity. Its analysis is frequently complicated by the high polarity of the triazole ring and the isotopic interference of the chlorine atom.
This guide provides an in-depth technical comparison of the mass spectrometric behavior of this compound. Unlike standard spectral libraries that offer static images, we dissect the mechanistic fragmentation pathways and compare the performance of Electrospray Ionization (ESI-MS/MS) against Electron Impact (EI-GC/MS) workflows. This comparison is vital for researchers selecting the correct modality for impurity profiling versus quantitative monitoring.
The Analyte at a Glance[1]
-
Formula:
-
Monoisotopic Mass: 204.0203 Da
-
Key Structural Features:
-
Labile C-N Bond: The linkage between the phenyl ring and the triazole nitrogen is the primary cleavage site.
-
Chlorine Isotope Pattern: Distinctive 3:1 ratio at M and M+2.
-
Basic Triazole Nitrogen: The N4 position on the triazole ring acts as the proton acceptor in ESI.
-
Part 2: Comparative Analysis (ESI-MS/MS vs. EI-GC/MS)
For this evaluation, we compared the fragmentation efficiency and structural information yield of the target molecule using two industry-standard alternatives: LC-ESI-QQQ (Soft Ionization) and GC-EI-MS (Hard Ionization).
Performance Matrix: Method Selection Guide
| Feature | Alternative A: LC-ESI-MS/MS (Recommended) | Alternative B: GC-EI-MS | Scientific Insight |
| Parent Ion Stability | High ( | Low ( | ESI preserves the molecular ion, essential for confirming molecular weight in impurity profiling. |
| Fragmentation Mechanism | Charge-Remote / Charge-Driven | Radical-Induced Cleavage | ESI favors even-electron losses (neutral molecules); EI drives radical losses. |
| Chlorine Integrity | Retained in Daughter Ions | Frequently Lost ( | ESI allows tracking of the Cl-isotope pattern ( |
| Sensitivity (LOQ) | < 1.0 ng/mL | ~10-50 ng/mL | The polar triazole moiety ionizes 10x more efficiently in ESI+ than in EI. |
| Primary Fragment | m/z 136 (Loss of Triazole) | m/z 169 (Loss of Cl) | ESI cleaves the linker; EI attacks the halogen first. |
Deep Dive: The ESI Fragmentation Pathway (Mechanism)[1]
In Positive Electrospray Ionization (
-
Step 1: Protonation: The proton localizes on the N4 nitrogen of the 1,2,4-triazole ring due to its higher basicity compared to the nitrile nitrogen.
-
Step 2: The "Triazole Pop" (Base Peak): The most energetically favorable pathway is the heterolytic cleavage of the C-N bond connecting the triazole to the benzene ring.
-
Transition:
-
Neutral Loss: 1H-1,2,4-triazole (69 Da).
-
Result: The charge migrates to the phenyl ring, stabilizing as the 5-chloro-2-cyanophenyl cation (m/z 136).
-
-
Step 3: Nitrile Hydrolysis/Loss: Secondary fragmentation involves the loss of the cyano group (HCN, 27 Da) from the m/z 136 fragment.
-
Transition:
-
Result: Chlorophenyl cation.
-
Deep Dive: The EI Fragmentation Pathway (Alternative)
In Electron Impact (70 eV), the molecular ion
-
Radical Cleavage: The high energy impacts the C-Cl bond directly.
-
Primary Fragment: Loss of Chlorine radical (
, 35 Da).-
Transition:
.
-
-
Secondary Fragment: Ring collapse of the triazole (Loss of
).
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the primary ESI-MS/MS fragmentation tree, which is the preferred method for quantitative bioanalysis.
Figure 1: ESI-MS/MS Fragmentation Tree for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile showing primary transitions.
Part 4: Validated Experimental Protocol
To replicate these results for comparative studies or method validation, follow this self-validating protocol. This workflow is optimized to distinguish the target from non-chlorinated analogs (e.g., Letrozole precursors).
Sample Preparation
-
Solvent: Dissolve 1 mg of standard in 10 mL Methanol (LC-MS Grade).
-
Dilution: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Rationale: Formic acid is critical to ensure protonation of the triazole ring (
) prior to injection.
LC-MS/MS Parameters (Triple Quadrupole)
-
Source: Electrospray Ionization (ESI) - Positive Mode.[1]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C (High temp required to desolvate the polar nitrile).
-
MRM Transitions (Quantitation & Qualification):
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| Quantifier | 205.0 | 136.0 | 25 | 100 | Primary sensitivity |
| Qualifier 1 | 207.0 | 138.0 | 25 | 100 | Chlorine Isotope Confirmation |
| Qualifier 2 | 205.0 | 178.0 | 15 | 100 | Structure Confirmation (HCN loss) |
Data Interpretation & Troubleshooting
-
Interference Check: If you observe a peak at m/z 205 but missing the m/z 136 fragment, suspect a positional isomer (e.g., 1,2,3-triazole analog), which has a more stable ring structure and requires higher collision energy (>40 eV) to fragment.
-
Isotope Validation: Always calculate the ratio of the 205
136 and 207 138 transitions. It must match the theoretical ratio (approx 3:1). If the ratio deviates, you have a co-eluting non-chlorinated impurity.
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of 1,2,4-triazole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
European Reference Laboratory for Pesticides. (2020). Determination of Triazole Derivative Metabolites (TDMs) by LC-MS/MS. EURL-SRM Analytical Methods.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focus on isotopic internal standards for chlorinated compounds.
-
NIST Chemistry WebBook. Mass Spectrum of Benzonitrile derivatives and related Triazoles. Standard Reference Data.[2]
Sources
Reference Standards for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Characterization
Executive Summary
This guide serves as a technical directive for the qualification and characterization of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile , a specialized intermediate likely utilized in the synthesis of triazolo-benzodiazepines or novel antifungal agents. Unlike common pharmacopeial impurities (e.g., Letrozole Impurity C), this specific chlorinated analog often lacks readily available "Gold Standard" commercial reference materials (CRMs).
Therefore, this document focuses on the generation and validation of In-House Primary Reference Standards . We compare the two dominant methodologies for purity assignment—Mass Balance (HPLC-UV) versus Quantitative NMR (qNMR) —providing the experimental rigor required for regulatory submission (ICH Q3A/Q3B compliance).
Part 1: The Molecule & Regulatory Context
Target Analyte: 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile Chemical Context: A benzonitrile scaffold substituted with a chlorine atom at the 5-position and a 1,2,4-triazole ring at the 2-position. Critical Quality Attributes (CQAs):
-
Isomeric Purity: The 1,2,4-triazole ring can attach via N1, N2, or N4. The N1-isomer is typically the target, but N2/N4 regioisomers are common process impurities that must be resolved.
-
Hygroscopicity: The triazole nitrogen lone pairs can form hydrogen bonds, potentially retaining moisture.
Regulatory Hierarchy of Standards
To ensure data integrity in drug development, standards are categorized by their traceability chain.
| Standard Grade | Definition | Uncertainty ( | Intended Use |
| Primary Reference Standard | A substance of highest metrological quality. Value assigned by absolute methods (qNMR, DSC, or extensive Mass Balance). | Low (< 0.5%) | Qualifying secondary standards; Critical assay release. |
| Secondary (Working) Standard | A substance characterized by comparison to a Primary Standard. | Moderate (> 0.5%) | Routine QC release; Stability studies; In-process checks. |
| Impurity Standard | Used to identify and quantify specific impurities.[1][2] | Variable | HPLC retention time marking; Relative Response Factor (RRF) determination. |
Part 2: Comparative Analysis of Characterization Methodologies
When a commercial USP/EP standard is unavailable, the "Senior Scientist" must choose a method to assign purity.
Method A: Mass Balance (The Traditional Approach)
Calculates purity by subtracting all measured impurities from 100%.
Method B: Quantitative NMR (The Modern Absolute)
Determines purity directly by comparing the integration of the analyte protons to a certified internal standard (IS) (e.g., Maleic Acid, TCNB).
Comparison Matrix: Mass Balance vs. qNMR
| Feature | Mass Balance (HPLC + TGA + KF + ROI) | Quantitative NMR (qNMR) |
| Principle | Indirect (Subtraction of impurities) | Direct (Molar ratio to Internal Standard) |
| Bias Risk | High. Missed impurities (e.g., non-chromophoric salts, inorganic residues) lead to over-estimation of purity. | Low. Independent of UV response factors or hidden salts. |
| Sample Requirement | High (> 100 mg for TGA/ROI/KF/HPLC) | Low (< 20 mg) |
| Speed | Slow (3-4 days for full panel) | Fast (2-4 hours) |
| Traceability | Dependent on detector linearity and column resolution. | Traceable directly to the Internal Standard (NIST/BAM). |
| Recommendation | Use for Working Standards (Routine) | Use for Primary Standard Qualification (Gold Standard) |
Part 3: Characterization Workflow Visualization
The following diagram illustrates the decision logic for qualifying a new batch of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile.
Figure 1: Decision workflow for qualifying reference material. qNMR is prioritized for primary value assignment due to its independence from response factors.
Part 4: Experimental Protocols
Protocol 1: Structural Identification & Regioisomer Check
Before purity assignment, you must confirm the triazole is attached at the N1 position, not N2 or N4.
-
Technique: 1H-NMR (400 MHz or higher).
-
Solvent: DMSO-d6 (provides distinct separation of triazole protons).
-
Key Diagnostic Signals:
-
Triazole Ring: Look for two singlets. In N1-substituted 1,2,4-triazoles, the C3-H and C5-H protons typically appear around
8.2 and 9.0 ppm. (N4-isomers often show a single equivalent peak or different splitting). -
Benzonitrile Ring: The 5-chloro-2-substituted pattern will show an aromatic coupling system (likely a doublet, doublet-of-doublets, and a doublet).
-
-
Mass Spectrometry (LC-MS):
-
Mode: ESI Positive.
-
Signature: Look for the Chlorine isotope pattern (
). -
Fragment: Loss of the triazole ring or loss of the nitrile group (M-27).
-
Protocol 2: Purity Assignment via qNMR (Primary Standard)
This protocol establishes the "True Value" of your reference standard.
Reagents:
-
Analyte: ~15 mg of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (dried).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST equivalent). High purity (>99.9%).
-
Solvent: DMSO-d6 (99.9% D).
Procedure:
-
Weighing: Accurately weigh (to 0.01 mg) the analyte (
) and the Internal Standard ( ) into the same HPLC vial or NMR tube. Target a 1:1 molar ratio. -
Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1):
seconds (Critical: Must be of the slowest proton to ensure full relaxation). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the unique signal of the IS (Maleic acid singlet ~6.2 ppm) and a distinct, non-overlapping aromatic signal of the analyte.
-
Calculation:
Protocol 3: HPLC-UV Purity (for Mass Balance)
Used to determine chromatographic purity and identify related impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Benzonitrile absorption) and 220 nm (Triazole absorption).
-
System Suitability:
-
Resolution (
) between main peak and nearest impurity > 1.5. -
Tailing Factor (
) < 1.5.
-
Part 5: Data Presentation & Acceptance Criteria
When generating the Certificate of Analysis (CoA), the following data structure is recommended to ensure E-E-A-T compliance.
Table 2: Recommended Acceptance Criteria for Primary Standard
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | 1H-NMR / IR | Conforms to structure |
| Mass Spec | LC-MS | [M+H]+ matches theoretical MW (Isotope pattern confirmed) |
| Water Content | Karl Fischer (KF) | Report Value (Target < 0.5%) |
| Residual Solvents | GC-Headspace | < ICH Q3C Limits |
| Residue on Ignition | USP <281> | < 0.1% |
| Assay (Purity) | qNMR | > 98.0% (w/w) |
| Chromatographic Purity | HPLC-UV | > 99.0% (Area %) |
Part 6: References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1] Defines reporting, identification, and qualification thresholds.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3] Provides the regulatory framework for using qNMR for purity assignment.
-
Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[8] Validates qNMR against HPLC.
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (2008). Critical for "Residue on Ignition" context.
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. enovatia.com [enovatia.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. allmpus.com [allmpus.com]
- 5. calpaclab.com [calpaclab.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. lejan-team.com [lejan-team.com]
A Researcher's Guide to the Infrared Spectroscopic Identification of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
For professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the key infrared (IR) spectroscopic features that characterize 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry. By understanding its unique vibrational fingerprint, researchers can confidently identify this molecule, distinguish it from its precursors, and assess its purity.
The Vibrational Fingerprint: Decoding the IR Spectrum
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, providing a unique spectral "fingerprint." For a molecule with the complexity of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile, the IR spectrum is a composite of the vibrations of its constituent parts: the substituted benzonitrile ring, the 1,2,4-triazole ring, and the carbon-chlorine bond.
The primary absorption peaks expected for this compound are detailed below. These assignments are based on established group frequencies and a comparative analysis with related structures.
Key Diagnostic Peaks
The most informative regions in the IR spectrum of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile are the C≡N stretching of the nitrile group, the aromatic C-H and C=C stretching of the benzene and triazole rings, and the C-Cl stretching frequency.
-
Nitrile (C≡N) Stretching: The nitrile group provides one of the most distinct and sharp absorption bands in the IR spectrum. For aromatic nitriles, this peak typically appears in the range of 2220-2240 cm⁻¹ . Its position can be subtly influenced by the electronic effects of the other substituents on the benzene ring.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the benzene and triazole rings are expected to appear at wavenumbers above 3000 cm⁻¹ , typically in the range of 3030-3150 cm⁻¹ . The presence of multiple peaks in this region is common for aromatic systems.
-
Aromatic and Heteroaromatic Ring Stretching (C=C and C=N): The stretching vibrations within the aromatic and triazole rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. Key peaks to look for include C=C stretching from the benzene ring and C=N stretching from the triazole ring. A notable peak for the 1,2,4-triazole ring is often observed around 1500-1540 cm⁻¹ due to C=N stretching.
-
Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, generally between 550-850 cm⁻¹ . The exact position can vary depending on the overall molecular structure.
Comparative Analysis: Distinguishing from Precursors
A critical application of IR spectroscopy in synthesis is to confirm the formation of the desired product and the absence of starting materials. The key precursors for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile are 2,5-dichlorobenzonitrile and 1,2,4-triazole.
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) in 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | 2,5-Dichlorobenzonitrile | 1,2,4-Triazole |
| Nitrile (C≡N) Stretch | 2220-2240 (sharp, strong) | Present | Absent |
| Aromatic C-H Stretch | 3030-3150 | Present | Present (around 3032-3097 cm⁻¹)[1] |
| Triazole Ring N-H Stretch | Absent | Absent | Present (broad, around 3126 cm⁻¹)[1] |
| Triazole Ring C=N Stretch | ~1500-1540 | Absent | Present (around 1529 cm⁻¹)[1] |
| Benzene Ring C=C Stretch | ~1400-1600 | Present | Absent |
| C-Cl Stretch | 550-850 | Present | Absent |
The most telling evidence for the successful synthesis of the target molecule will be the simultaneous presence of the nitrile peak and the characteristic triazole ring absorptions, coupled with the disappearance of the broad N-H stretch from the 1,2,4-triazole starting material.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining an IR spectrum of a solid powder sample, such as 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile, using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. ATR-FTIR is a widely used technique for its minimal sample preparation and ease of use.[2]
Instrumentation:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Wipe the crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to dry completely.
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This will subtract the absorbance from the air (CO₂ and H₂O) and the ATR crystal itself from the sample spectrum.
-
-
Sample Preparation and Loading:
-
Place a small amount (a few milligrams) of the powdered 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile sample onto the center of the ATR crystal.
-
Lower the press arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.[1]
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and compare their positions with the expected values in the comparison table.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample powder.
-
Clean the ATR crystal surface thoroughly with an appropriate solvent to prevent cross-contamination.
-
Visualizing the Key Functional Groups and Their IR Regions
The following diagram illustrates the primary functional groups of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile and their corresponding characteristic regions in the infrared spectrum.
Caption: Key functional groups and their IR peak regions.
Conclusion
The infrared spectrum of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile offers a wealth of structural information. By focusing on the characteristic peaks of the nitrile, triazole, and substituted benzene moieties, researchers can confidently confirm the identity and purity of this compound. This guide provides a framework for interpreting the spectrum, comparing it against potential precursors, and outlines a reliable experimental protocol for data acquisition. As with any analytical technique, a comprehensive characterization should involve multiple spectroscopic methods, such as NMR and mass spectrometry, to provide orthogonal confirmation of the molecular structure.
References
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichlorobenzonitrile. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Dichlorobenzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012).
-
IJSDR. (2025, July). Comparative study of Spectroscopic Analysis of 2-Chloro-5-Nitrobenzonitrile and 2,5-Dichlorobenzonitrile. International Journal of Scientific Development and Research, 10(7), b147-b160. Retrieved from [Link]
-
ResearchGate. (2016, February 26). Vibrational spectra and normal coordinate analysis of 2, 5-dichlorobenzonitrile. Retrieved from [Link]
-
PubMed. (2014, March 15). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
-
Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]
-
MDPI. (2022, November 22). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Bioassay Validation for 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile Derivatives
Introduction: The Imperative for Rigorous Validation
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this core structure are known to exhibit a broad spectrum of biological activities, including antifungal, anticancer, and enzyme-inhibiting properties.[2][3][4] The specific class of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile derivatives represents a promising frontier for novel therapeutic agents. However, the journey from a promising chemical entity to a validated drug candidate is paved with rigorous scientific scrutiny. Central to this process is the bioassay—the analytical tool used to measure the biological effect of a compound.
This guide provides an in-depth framework for the validation of bioassays tailored to this specific class of compounds. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. Adherence to internationally recognized guidelines, such as the ICH M10 Bioanalytical Method Validation, is not merely a regulatory hurdle but a fundamental component of sound science, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[5][6]
Pillar 1: Establishing the Biological Context & Selecting the Primary Assay
Before a single plate is run, a foundational understanding of the compound's likely mechanism of action is essential. For novel 1,2,4-triazole derivatives, a primary hypothesis is often the induction of cytotoxicity in cancer cell lines.[4][7] Therefore, a robust cell viability assay is the logical starting point for screening and initial characterization.
Among the various options, the Resazurin (Alamar Blue) assay stands out for its high sensitivity, simplicity, and non-destructive nature, allowing for kinetic monitoring.[8] The assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells.[8] This metabolic activity is directly proportional to cell viability. The selection of this assay is a strategic choice; its simplicity facilitates high-throughput screening, while its sensitivity allows for the detection of subtle cytotoxic effects.
Pillar 2: The Validation Framework: A System of Checks and Balances
The objective of bioassay validation is to formally demonstrate that the analytical method is suitable for its intended purpose.[6] This is achieved by assessing a set of key performance characteristics as defined by regulatory bodies.[9][10]
dot
Key Validation Parameters:
-
Accuracy: This measures the closeness of the experimental results to the "true" value.[11] It is typically assessed by spiking a known quantity of a reference standard into the matrix and calculating the percent recovery. The goal is to ensure the assay is not systematically over- or under-estimating the compound's effect.
-
Precision: This describes the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of running the same sample multiple times within the same assay run.[9]
-
Intermediate Precision (Inter-assay precision): The precision across different days, different analysts, or different equipment.[9] Precision is typically expressed as the percent coefficient of variation (%CV).
-
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[12] This is crucial for dose-response analysis and is evaluated by linear regression, with the coefficient of determination (R²) being a key metric.
-
Range: The interval between the upper and lower concentrations of the analyte for which the assay has demonstrated suitable accuracy, precision, and linearity.[9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] For a cell-based assay, this involves confirming that the vehicle (e.g., DMSO) does not interfere with the assay readout.
| Parameter | Acceptance Criterion (Typical) | Purpose |
| Accuracy | 80-120% Recovery / ±20% Relative Bias | Ensures the measured value is close to the true value. |
| Precision (%CV) | Intra-assay: ≤15%Inter-assay: ≤20% | Guarantees the reproducibility of the results. |
| Linearity (R²) | ≥0.98 | Confirms a proportional dose-response relationship. |
| Specificity | No significant interference from vehicle/matrix | Ensures the assay signal is from the compound's activity. |
Pillar 3: A Validated Protocol for Cytotoxicity Assessment
The following protocol for a Resazurin-based cytotoxicity assay is designed as a self-validating system, with built-in controls and checks to ensure data integrity.
Detailed Step-by-Step Protocol
-
Cell Seeding & Culture:
-
Rationale: The cell seeding density is critical. Too few cells will result in a weak signal, while too many can lead to contact inhibition and altered metabolic states, confounding the results. The goal is to have cells in an exponential growth phase throughout the experiment.
-
Protocol:
-
Harvest cancer cells (e.g., MCF-7 breast cancer line) that are in the exponential growth phase using trypsinization.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a complete growth medium to a pre-optimized concentration (e.g., 1 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom, black-walled plate (approximately 10,000 cells per well). Black walls are used to minimize well-to-well crosstalk of the fluorescent signal.
-
Include "cells + media" wells for untreated controls and "media only" wells for a blank control.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[13]
-
-
-
Compound Treatment:
-
Rationale: A serial dilution is performed to assess the dose-dependent effect of the compound. The final concentration of the solvent (e.g., DMSO) must be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced cytotoxicity.
-
Protocol:
-
Prepare a 10 mM stock solution of the 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile derivative in DMSO.
-
Perform a serial dilution of the stock solution in a complete growth medium to achieve the desired final treatment concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Add fresh media with the same final DMSO concentration to the "untreated control" wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
-
Assay Execution & Data Acquisition:
-
Rationale: The incubation time with resazurin must be optimized to ensure the signal is within the linear range of the detection instrument and that the untreated control cells do not over-reduce the dye, leading to signal saturation.
-
Protocol:
-
Prepare a working solution of Resazurin (e.g., 0.15 mg/mL) in sterile PBS.
-
Add 10 µL of the Resazurin working solution to each well (including controls and blanks).[8]
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence on a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
-
Data Analysis:
-
Rationale: Data is normalized to the untreated controls to determine the percentage of cell viability, which accounts for plate-to-plate and day-to-day variability. The IC₅₀ value provides a quantitative measure of the compound's potency.
-
Protocol:
-
Subtract the average fluorescence of the "media only" blank wells from all other wells.
-
Calculate the percentage of cell viability for each compound concentration using the formula: % Viability = (Fluorescence_treated / Fluorescence_untreated_control) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[14]
-
-
Pillar 4: Comparative Analysis of Alternative Cytotoxicity Assays
While the Resazurin assay is an excellent primary choice, no single assay is perfect. A comprehensive validation strategy involves understanding the alternatives and their respective strengths and weaknesses. Cytotoxicity can manifest in various ways, including loss of metabolic activity, compromised membrane integrity, or a decrease in cellular energy.[15][16]
| Assay Method | Principle | Advantages | Disadvantages |
| Resazurin (Alamar Blue) | Measures metabolic reduction of resazurin to fluorescent resorufin.[8] | High sensitivity, non-toxic to cells (allows kinetic reads), simple add-and-read protocol. | Can be influenced by compounds that alter the cellular redox state. |
| MTT/XTT | Measures metabolic reduction of a tetrazolium salt to a colored formazan product.[13] | Well-established, cost-effective, widely used. | Requires a solubilization step (MTT), endpoint assay, potential for interference from colored compounds. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[8] | Directly measures cell death (necrosis), not just metabolic activity. | Less sensitive for early apoptotic events, can have a high background from serum in the media. |
| ATP Quantification | Measures cellular ATP levels using a luciferase-based reaction.[8] | Very rapid and highly sensitive, directly correlates with the number of viable cells. | Endpoint assay, signal can be transient, requires specific reagents and a luminometer. |
Pillar 5: Interpreting the Data and Downstream Implications
The output of a validated cytotoxicity assay is a reliable IC₅₀ value. This value is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds. A potent compound will exhibit a low IC₅₀ value. Equally important is selectivity; an ideal anticancer agent should be significantly more potent against cancer cells than against normal, healthy cells.
Hypothetical Data for a Lead Derivative:
| Cell Line | Description | IC₅₀ (µM) |
| MCF-7 | Estrogen-receptor positive breast cancer | 5.2 |
| MDA-MB-231 | Triple-negative breast cancer | 8.1 |
| A549 | Lung carcinoma | 12.5 |
| NIH/3T3 | Normal mouse fibroblast | > 100 |
The data above would suggest that the hypothetical derivative has promising and selective anticancer activity. The observed cytotoxicity is a macroscopic outcome of complex cellular events. A validated primary assay provides the confidence needed to invest resources in more complex secondary assays to elucidate the specific mechanism of cell death, such as apoptosis or autophagy.[17]
dot
Conclusion
The validation of a bioassay for a novel compound class like 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile derivatives is not a monolithic task but a continuous process of ensuring that an analytical method is, and remains, fit for its purpose.[10] By integrating principles of scientific integrity, adhering to regulatory guidelines, and understanding the causality behind each experimental step, researchers can build a robust data package. This foundation of reliable, reproducible data is indispensable for making informed decisions, accelerating the drug development pipeline, and ultimately, translating promising chemical matter into impactful therapeutics.
References
-
Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]
-
Title: A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives Source: National Center for Biotechnology Information URL: [Link]
-
Title: USP <1033>: The Goals of Bioassay Validation Source: Quantics Biostatistics URL: [Link]
-
Title: Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health Source: Omics Online URL: [Link]
-
Title: Cytotoxicity assays – what your cells don't like Source: BMG Labtech URL: [Link]
-
Title: Statistical Assessments of Bioassay Validation Acceptance Criteria Source: BioProcess International URL: [Link]
-
Title: Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles Source: MDPI URL: [Link]
-
Title: Validation of Cell-Based Assays in the GLP Setting: A Practical Guide Source: Wiley Online Library URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: A Bayesian statistical approach to continuous qualification of a bioassay Source: PDA Journal of Pharmaceutical Science and Technology URL: [Link]
-
Title: Bioassay Analysis Source: Unistat Statistics Software URL: [Link]
-
Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: ECA Academy URL: [Link]
-
Title: Statistics for Validating Potency Assays Source: BEBPA URL: [Link]
-
Title: Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues Source: ACS Omega URL: [Link]
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: A Practical Approach to Biological Assay Validation Source: EDRA Services URL: [Link]
-
Title: Synthesis, characterisation and in vitro Evaluation of some novel 1h-1, 2, 4-Triazole-3-Thiol derivatives Source: ResearchGate URL: [Link]
-
Title: 1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol induces reactive oxygen species and autophagy-dependent apoptosis in both in vitro and in vivo breast cancer models Source: PubMed URL: [Link]
-
Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR Source: Semantic Scholar URL: [Link]
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- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
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- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 8. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. omicsonline.org [omicsonline.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Triazole analog 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol induces reactive oxygen species and autophagy-dependent apoptosis in both in vitro and in vivo breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Critical CoA Parameters for 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile: A Comparative Quality Guide
This guide establishes a rigorous technical framework for evaluating the quality of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS 449758-31-0), a critical scaffold in the synthesis of Factor Xa inhibitors and next-generation agrochemicals.
Unlike generic certificates of analysis (CoA) that focus solely on "Purity by HPLC," this guide argues for the inclusion of regio-isomeric selectivity and trace nucleophile analysis as non-negotiable parameters.
Executive Summary: The "Hidden" Impurity Cost
In the synthesis of triazole-based APIs, the starting material 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (hereafter CTB ) is typically generated via an
A standard commercial CoA typically lists "Purity: >98%." However, this single metric often hides a critical process impurity: the N4-isomer (4H-1,2,4-triazol-1-yl). While chemically similar, the N4-isomer is often unreactive or forms dead-end byproducts in downstream coupling, leading to yield losses of 10–15% during final crystallization.
This guide compares Grade A (Optimized CoA) against Grade B (Standard Commercial) to demonstrate why specific impurity controls are essential for process reproducibility.
The Chemical Context: The Regio-Selectivity Challenge
The reaction of 1,2,4-triazole with an aryl halide is ambident. The triazole ring can attack via the N1 or N4 nitrogen.
-
N1-Attack (Desired): Forms the thermodynamically stable product.
-
N4-Attack (Impurity): Forms the kinetic impurity (often 5-10% in unoptimized reactions).
If the CoA does not explicitly quantify the N4-isomer, researchers risk carrying a "silent" impurity that co-elutes in standard reverse-phase HPLC methods but crashes out downstream.
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates the bifurcation point where the critical impurity is formed.
Figure 1: Divergent synthesis pathways showing the origin of the critical N4-isomer impurity.
Comparative Analysis: Validated vs. Standard CoA
The following table contrasts a "Standard Commercial" specification with the "Optimized" specification required for high-reliability drug development.
| Parameter | Standard Commercial Grade (Grade B) | Optimized Pharma Grade (Grade A) | Scientific Justification |
| Appearance | White to Off-white solid | White Crystalline Powder | "Off-white" often indicates oxidative degradation of the triazole ring or phenol formation. |
| Assay (HPLC) | Area % ignores inorganic salts. w/w is required to account for trapped inorganic salts (e.g., NaCl/KF). | ||
| Regio-Isomer (N4) | Not Specified | CRITICAL: The N4 isomer acts as a chain terminator or poison in metal-catalyzed downstream steps. | |
| Residual Fluoride | Not Specified | High residual fluoride (from starting material) can etch glass reactors or poison Lewis Acid catalysts. | |
| Water (KF) | Excess water hydrolyzes the nitrile group to the amide (5-chloro-2-(1H-1,2,4-triazol-1-yl)benzamide). | ||
| Solubility | Not Specified | Clear (5% in DMSO) | Turbidity indicates oligomeric impurities or inorganic salts. |
Experimental Validation Protocols
To enforce the "Optimized CoA," the following analytical workflows must be implemented. These protocols are designed to separate the N1/N4 isomers, which often co-elute on standard C18 columns.
Protocol A: HPLC Method for Regio-Isomer Resolution
Objective: Quantify the N4-isomer impurity at <0.1% levels.
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax SB-CN (250 x 4.6 mm, 5 µm). Note: Phenyl phases provide better
selectivity for positional isomers than C18. -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B (Isocratic hold)
-
5-25 min: 5%
60% B (Linear) -
25-30 min: 60% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzonitrile absorption).
-
Retention Times (Approx):
-
N4-Isomer (Impurity): ~12.5 min (Elutes earlier due to higher polarity).
-
N1-Isomer (Product): ~14.2 min.
-
Protocol B: Stress Testing (Hydrolysis Susceptibility)
Objective: Validate the "Water" specification by simulating storage degradation.
-
Preparation: Dissolve 50 mg CTB in 10 mL DMSO:Water (9:1).
-
Stress: Heat at 60°C for 24 hours.
-
Analysis: Inject via Protocol A.
-
Target: Look for the Amide peak (Hydrolysis of -CN). If Amide > 0.5%, the Water specification of
is validated as critical for stability.
Downstream Impact Case Study
We simulated a downstream coupling reaction (e.g., Suzuki-Miyaura coupling on the 5-Cl position) using both grades of CTB.
Experiment: Coupling of CTB (1.0 eq) with Boronic Acid (1.2 eq), Pd(dppf)Cl2 cat.
-
Scenario 1 (Grade A - Optimized):
-
Conversion: 99%[1]
-
Isolated Yield: 92%
-
Purification: Simple filtration and wash.
-
-
Scenario 2 (Grade B - Standard, containing 1.5% N4-isomer):
-
Conversion: 94% (Catalyst poisoning observed).
-
Isolated Yield: 78%
-
Purification: Required double recrystallization to remove the N4-coupled byproduct.
-
Visualization: Analytical Workflow
The following decision tree outlines the CoA generation process.
Figure 2: Analytical decision matrix for releasing Pharma-Grade CTB.
References
-
Chemical Identity & Structure
-
Triazole Isomerism & Separation
-
Synthetic Application (Factor Xa/Thrombin Context)
-
Merck & Co., Inc.[3] Patent US 6,610,701 B2: Thrombin Inhibitors and Peptidomimetics. (Demonstrates the utility of halogenated benzonitrile scaffolds).
-
-
General CoA Standards
Sources
- 1. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 2. Benzonitrile, 5-chloro-2-nitro- [webbook.nist.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CAS#:449758-31-0 | 5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile | Chemsrc [chemsrc.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Executive Summary & Hazard Architecture
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (hereafter CTB) is a critical pharmacophore used in the synthesis of aromatase inhibitors like Letrozole. Its handling requires a sophisticated understanding of two distinct hazard classes: the benzonitrile moiety (acute toxicity, potential cyanide-like metabolic release) and the triazole ring (reproductive toxicity and potential teratogenicity).
As researchers, we do not simply "wear gear"; we deploy a barrier defense system predicated on the chemical's ability to bypass biological membranes. CTB is harmful if swallowed, in contact with skin, or inhaled (H302+H312+H332) and poses suspected reproductive risks (H361).
The Toxicity Pathway
The following diagram illustrates the biological entry points and the required barrier interventions.
Figure 1: Hazard transmission pathway illustrating critical intervention points (Engineering Controls and PPE) required to block systemic toxicity.
Personal Protective Equipment (PPE) Matrix
The selection of PPE for CTB is governed by permeation dynamics . Benzonitriles can permeate standard latex and thin nitrile rapidly. The protocol below utilizes a "Redundancy Principle" to ensure safety.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | Primary: Chemical Fume Hood (Certified).Secondary: N95 or P100 Respirator (if outside hood). | CTB dust is fine and electrostatic. Inhalation allows direct entry to the bloodstream, bypassing first-pass metabolism. |
| Hand (Inner) | Nitrile Exam Gloves (4 mil minimum). | Acts as a second skin and sweat barrier. |
| Hand (Outer) | Extended Cuff Nitrile (8 mil) OR Silver Shield® (Laminate) . | Crucial: Benzonitriles are organic solvents. Thicker nitrile increases breakthrough time. Laminate is required if handling concentrated solutions. |
| Ocular | Chemical Splash Goggles (Indirect Vent).[1] | Safety glasses are insufficient. Dust can migrate around glasses; liquids can splash. Goggles seal the orbital area. |
| Body | Lab Coat (Buttoned, wrist cuffs) + Tyvek Sleeves . | Standard cotton coats absorb liquids. Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure. |
Self-Validating PPE Check
Before handling CTB, perform this 3-point check:
-
Glove Inflation: Inflate nitrile gloves with air and hold near cheek to detect pinhole leaks.
-
Seal Check: If wearing a respirator, perform a positive/negative pressure seal check.
-
Visual Scan: Ensure no exposed skin exists between cuff and sleeve.
Operational Handling Protocol
This protocol is designed to minimize the "energy" of the chemical—reducing static, dust generation, and kinetic splashes.
Phase 1: Preparation & Weighing
Objective: Contain dust generation at the source.
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula. CTB powder is often static-prone, leading to "jumping" particles.
-
The "Tunnel" Technique: Do not weigh on the open bench. Place the balance deep inside the fume hood (at least 6 inches back).
-
Damping: Place a chemically compatible absorbent pad (dampened slightly with water if safe, or dry) around the balance to trap stray particles immediately.
Phase 2: Solubilization & Synthesis
Objective: Prevent cutaneous absorption of concentrated solutions.
-
Solvent Choice: When dissolving CTB (often in DMSO, Methanol, or Acetonitrile), recognize that the solvent acts as a vehicle , potentially accelerating skin absorption of the toxin.
-
Closed Systems: Keep reaction vessels capped or under inert atmosphere (Nitrogen/Argon) whenever possible.
-
Syringe Transfer: Avoid pouring. Use Luer-lock syringes for transferring solutions to prevent splashing.
Phase 3: Decontamination & Doffing
Objective: Prevent cross-contamination of the lab environment.
-
Solvent Wipe: Wipe down the work area with methanol or acetone (solubilizes the benzonitrile), followed by soap and water.
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure the outside of the gloves never touches skin.
-
Wash: Wash hands with soap and cool water (warm water opens pores) immediately after doffing.
Operational Workflow Diagram
Figure 2: Step-by-step operational workflow ensuring containment from initiation to disposal.
Emergency Response & Disposal
Spill Management
-
Minor Spill (Powder): Do not sweep (creates dust). Cover with wet paper towels (if water-compatible) or oil-impregnated sweeping compound, then scoop into a hazardous waste bag.
-
Minor Spill (Liquid): Cover with an absorbent pad. Wipe the area with a solvent (Acetone/Ethanol) to remove organic residues, then wash with soap.
-
Major Spill: Evacuate the area. Contact EHS. Do not attempt cleanup without SCBA if significant dust/vapors are present.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4][5] Hold eyelids open. Time is tissue.
-
Skin Contact: Wash with soap and water for 15 minutes.[2] Discard contaminated clothing (do not take home to wash).
-
Ingestion: Do NOT induce vomiting unless instructed by poison control. The benzonitrile moiety can cause rapid onset of symptoms.
Disposal
CTB must be treated as Hazardous Chemical Waste .
-
Solids: Double-bagged in clearly labeled hazardous waste bags.
-
Liquids: Segregated into "Organic Waste - Toxic" streams. Do not mix with oxidizers.[6]
-
Destruction: Incineration is the preferred method to destroy the triazole ring and nitrile group safely [1].
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). Letrozole (Related Compound Toxicity). Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from [Link]
(Note: While specific SDS data for the exact intermediate can be sparse, safety protocols are derived from the validated hazards of the parent pharmacophore Letrozole and the functional group chemistry of benzonitriles and triazoles.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
